molecular formula C23H21NO B072215 1,3,3-Trimethylindolino-beta-naphthopyrylospiran CAS No. 1592-43-4

1,3,3-Trimethylindolino-beta-naphthopyrylospiran

Cat. No. B072215
CAS RN: 1592-43-4
M. Wt: 327.4 g/mol
InChI Key: DTQKEQFXLWFVCS-UHFFFAOYSA-N
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Description

1,3,3-Trimethylindolino-beta-naphthopyrylospiran is a chemical compound with the molecular formula C23H21NO . It is also known by other names such as 1’,3’,3’-trimethylspiro [benzo [f]chromene-3,2’-indole] and 1,3,3-Trimethylspiro [indoline-2,3’- [3H]naphth [2,1-b]pyran] .


Molecular Structure Analysis

The molecular weight of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran is 327.4 g/mol . The InChI code for this compound is 1S/C23H21NO/c1-22(2)19-10-6-7-11-20(19)24(3)23(22)15-14-18-17-9-5-4-8-16(17)12-13-21(18)25-23/h4-15H,1-3H3 . The canonical SMILES for this compound is CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)C)C .


Physical And Chemical Properties Analysis

1,3,3-Trimethylindolino-beta-naphthopyrylospiran is a white to almost white powder or crystal . It has a melting point of 174 °C . The compound has a topological polar surface area of 12.5 Ų . It also has an XLogP3-AA value of 6.2, which is a measure of its lipophilicity .

Scientific Research Applications

Optical Properties

1,3,3-Trimethylindolino-beta-naphthopyrylospiran (SO) thin films were synthesized using a thermal evaporation technique. The optical properties of these thin films were inspected using spectrophotometric measurements of reflectance and transmittance in the wavelength range from 200 to 2500 nm . The refractive index, n, and the absorption index, k, were calculated .

Structural Properties

The crystal structure of the SO compound in both powder and thin film forms was studied using X-ray diffraction (XRD), transmission electron microscope, and Fourier transformation infrared techniques . This provided valuable insights into the compound’s structural properties .

Variable Optical Transmission Materials

The unique properties of SO have led to its use in variable optical transmission materials . This application takes advantage of the compound’s ability to change its optical properties in response to different conditions .

Optical Delay Generators

SO has been used in optical delay generators . These devices use the compound’s photochromic properties to control the timing of optical signals .

Optical Storage

The compound’s unique properties have made it a candidate for use in optical storage devices . These devices use light to read and write data, and the photochromic properties of SO can be used to store this data .

UV Sensors

SO has been used in UV sensors . These sensors can detect UV light, and the photochromic properties of SO allow these sensors to respond quickly to changes in UV light levels .

Dosimeters

SO has been used in dosimeters . These devices measure an individual’s exposure to radiation. The photochromic properties of SO allow these devices to provide accurate measurements of radiation exposure .

Nanomedicine Applications

SO has potential applications in nanomedicine, specifically in on-demand drug delivery . The compound’s photochromic properties could be used to control the release of drugs in the body .

These are just a few of the many potential applications of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran in scientific research. Its unique properties make it a versatile compound with a wide range of uses .

Safety and Hazards

Safety data for 1,3,3-Trimethylindolino-beta-naphthopyrylospiran suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Future Directions

While there is limited information available on the future directions of research involving 1,3,3-Trimethylindolino-beta-naphthopyrylospiran, its unique properties suggest potential applications in various fields. For instance, its photochromic properties could be useful in the development of new optoelectronic devices .

properties

IUPAC Name

1',3',3'-trimethylspiro[benzo[f]chromene-3,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-22(2)19-10-6-7-11-20(19)24(3)23(22)15-14-18-17-9-5-4-8-16(17)12-13-21(18)25-23/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQKEQFXLWFVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369549
Record name 1,3,3-Trimethylindolino-beta-naphthopyrylospiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethylindolino-beta-naphthopyrylospiran

CAS RN

1592-43-4
Record name 1,3,3-Trimethylindolino-beta-naphthopyrylospiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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